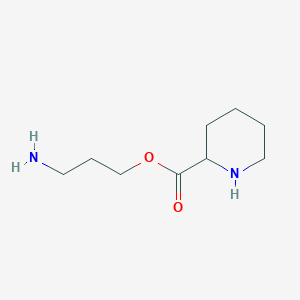

3-Aminopropyl piperidine-2-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

651330-77-7 |

|---|---|

Molekularformel |

C9H18N2O2 |

Molekulargewicht |

186.25 g/mol |

IUPAC-Name |

3-aminopropyl piperidine-2-carboxylate |

InChI |

InChI=1S/C9H18N2O2/c10-5-3-7-13-9(12)8-4-1-2-6-11-8/h8,11H,1-7,10H2 |

InChI-Schlüssel |

MJLAGDLPZDYUPA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCNC(C1)C(=O)OCCCN |

Herkunft des Produkts |

United States |

Molecular structure and weight of 3-Aminopropyl piperidine-2-carboxylate

[1][2]

Executive Summary

3-Aminopropyl piperidine-2-carboxylate (C₉H₁₈N₂O₂) is a functionalized ester derivative of pipecolic acid (piperidine-2-carboxylic acid). As a bifunctional building block containing both a secondary amine (piperidine ring) and a primary amine (propyl chain) linked by a hydrolyzable ester bond, it serves as a critical intermediate in the synthesis of peptidomimetics, bicyclic lactams, and potentially as a "soft" linker in prodrug design.

This guide provides a definitive technical analysis of its molecular structure, physicochemical properties, and synthesis, while distinguishing it from its structural isomer, the N-alkylated methyl 1-(3-aminopropyl)piperidine-2-carboxylate (a precursor to bicyclic amidines).

Part 1: Molecular Identity & Physicochemical Properties

Structural Analysis

The molecule consists of a piperidine ring bearing a carboxylate group at the C2 position, which is esterified with 3-aminopropanol. The structure features two basic nitrogen centers with distinct pKa values, allowing for selective functionalization.

-

Common Name: Pipecolic acid 3-aminopropyl ester

-

Molecular Formula: C₉H₁₈N₂O₂

-

Stereochemistry: The C2 position of the piperidine ring is chiral. The compound can exist as the (S)-enantiomer (derived from L-pipecolic acid), the (R)-enantiomer, or a racemate.

Quantitative Data Profile

| Property | Value / Description | Note |

| Molecular Weight | 186.25 g/mol | Monoisotopic Mass: 186.1368 Da |

| Physical State | Viscous Oil or Low-Melting Solid | Typically isolated as a salt (e.g., 2HCl) for stability. |

| pKa (Calculated) | N1 (Ring): ~11.0 | N2 (Chain): ~10.5 | Both amines are protonated at physiological pH. |

| LogP (Predicted) | 0.2 - 0.5 | Moderately polar due to dual amine functionality. |

| Solubility | High in H₂O, MeOH, EtOH | Free base is soluble in DCM/CHCl₃; Salts are water-soluble. |

| Stability | Hygroscopic; Ester hydrolysis prone | Unstable in basic aqueous media (saponification). |

Structural Disambiguation (Critical)

Researchers often confuse this O-alkyl ester with its N-alkyl isomer. It is vital to distinguish the two:

Part 2: Synthesis & Characterization

Synthetic Strategy

Direct esterification of pipecolic acid with 3-aminopropanol is challenging due to competing amidation and polymerization. A protection-deprotection strategy is required to ensure regioselectivity.

Protocol: Steglich Esterification Route

Reagents:

-

Starting Material A: (S)-N-Boc-Piperidine-2-carboxylic acid (Boc-Pipecolic acid).

-

Starting Material B: N-Cbz-3-aminopropanol.

-

Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine).

-

Solvent: Dichloromethane (DCM).

Step-by-Step Methodology:

-

Activation: Dissolve Boc-Pipecolic acid (1.0 eq) in anhydrous DCM at 0°C under nitrogen. Add DCC (1.1 eq) and DMAP (0.1 eq). Stir for 15 minutes to form the O-acylisourea intermediate.

-

Coupling: Add N-Cbz-3-aminopropanol (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12–18 hours.

-

Mechanism:[3] The alcohol attacks the activated acid to form the ester bond.

-

-

Workup: Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Purify the intermediate (Boc-Pipe-O-(CH2)3-NH-Cbz) via flash column chromatography (Hexane/EtOAc).

-

Global Deprotection:

-

Step A (Boc removal): Treat with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.

-

Step B (Cbz removal): Catalytic hydrogenation (H₂, Pd/C) in MeOH.

-

Note: If orthogonal protection is not needed, simultaneous removal can be achieved using HBr/Acetic acid (harsh) or by selecting Z/Boc groups removable by acid.

-

-

Salt Formation: Isolate as the dihydrochloride salt (3-Aminopropyl piperidine-2-carboxylate • 2HCl) by precipitation from ether.

Analytical Validation

-

¹H NMR (D₂O, Salt form):

-

δ 1.5–2.0 (m, 6H, Piperidine ring CH₂).

-

δ 2.1 (m, 2H, Propyl center CH₂).

-

δ 3.0–3.5 (m, 4H, N-CH₂ ring + N-CH₂ chain).

-

δ 4.1 (m, 1H, α-proton at C2).

-

δ 4.3 (t, 2H, Ester O-CH₂).

-

-

Mass Spectrometry (ESI+): m/z 187.14 [M+H]⁺.

Part 3: Applications in Drug Development

Pharmacophore & Scaffold Utility

The 3-aminopropyl piperidine-2-carboxylate moiety serves as a cationic amphiphilic scaffold .

-

Local Anesthetic Analogs: The structure mimics the "Lipophilic Head – Linker – Hydrophilic Tail" topology of local anesthetics (e.g., Tetracaine), though the aliphatic head (piperidine) reduces potency compared to aromatic analogs.

-

Prodrug Linkers: The ester bond is susceptible to plasma esterases. This motif can be used to link a drug (via the amine) to a carrier or to improve the solubility of a carboxylic acid drug (by esterifying with the aminopropyl chain).

Precursor for Macrocycles

Under high-dilution conditions, the free base of this molecule can undergo intramolecular aminolysis (Head-to-Tail cyclization) to form a 10-membered lactam (1,5-diazacyclodecan-2-one), although this is entropically disfavored compared to intermolecular polymerization.

Part 4: Visualization

Synthesis Workflow Diagram

The following diagram illustrates the orthogonal protection strategy required to synthesize the target ester without polymerization.

Caption: Orthogonal protection strategy preventing self-polymerization during ester synthesis.

Molecular Connectivity & Logic

This diagram details the connectivity and functional zones of the molecule.

Caption: Functional topology of C9H18N2O2 showing the ester linkage between the piperidine core and amine tail.

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: Pipecolic acid derivatives and 1,4-Bis(3-aminopropyl)piperazine. Retrieved from

-

PubChem. (2025). Compound Summary: N-(3-aminopropyl)pyridine-2-carboxamide and related Piperidine Carboxylates. National Library of Medicine. Retrieved from

-

ChemicalBook. (2024). Synthesis of 1-(3-Aminopropyl)piperazine and Piperidine derivatives. Retrieved from

-

TDX (Tesis Doctorals en Xarxa). (2015). Synthesis of methyl 1-(3-aminopropyl)piperidine-2-carboxylate and 1,5-diazabicyclo[5.4.0]undecan-6-one. Retrieved from

3-Aminopropyl piperidine-2-carboxylate CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of 3-Aminopropyl piperidine-2-carboxylate and its relevant isomers.

Core Identity & Synthetic Applications

Executive Summary & Chemical Identity

3-Aminopropyl piperidine-2-carboxylate refers to a specialized piperidine derivative used primarily as a transient intermediate in the synthesis of bicyclic alkaloids and peptidomimetics. In drug development, this structure exists in two distinct isomeric forms depending on the attachment of the aminopropyl group:

-

N-Substituted (Stable Scaffold): 1-(3-Aminopropyl)piperidine-2-carboxylate. The aminopropyl group is attached to the piperidine nitrogen.[1] This is the most common synthetic intermediate, serving as a precursor to 1,5-diazabicyclo[5.4.0]undecan-6-one and local anesthetic analogs.

-

O-Substituted (Labile Ester): Piperidine-2-carboxylic acid 3-aminopropyl ester. The aminopropyl group forms the ester linkage. This form is chemically unstable as a free base due to rapid intramolecular cyclization (aminolysis) and is typically handled as a double salt (e.g., dihydrochloride).

Chemical Identifiers (Key Scaffolds)

Due to the custom nature of the full ester, the CAS numbers for the stable parent scaffolds are provided for procurement and synthesis verification.

| Compound Name | Structure Type | CAS Number | Molecular Formula | MW |

| Pipecolic Acid | Core Scaffold | 3105-95-1 (S-isomer)535-75-1 (racemic) | C₆H₁₁NO₂ | 129.16 |

| 1-(3-Aminopropyl)piperidine | N-Alkyl Parent | 3529-08-6 | C₈H₁₈N₂ | 142.24 |

| Methyl 1-(3-aminopropyl)pipecolate | Synthetic Intermediate | Custom Synthesis | C₁₀H₂₀N₂O₂ | 200.28 |

Structural Analysis & Reactivity

The utility of 3-aminopropyl piperidine-2-carboxylate lies in its bifunctional nature. The molecule contains both a nucleophilic primary amine and an electrophilic ester, making it a "spring-loaded" cyclization precursor.

Mechanistic Pathway: Intramolecular Cyclization

When the N-substituted ester is neutralized, the primary amine on the propyl chain attacks the ester carbonyl at position 2, forming a bicyclic lactam. This reaction is the basis for synthesizing 1,5-diazabicyclo[5.4.0]undecan-6-one , a core structure in various alkaloids.

Figure 1: Spontaneous cyclization pathway of the free base ester to the bicyclic lactam scaffold.

Synthetic Methodologies

For research applications requiring the linear ester (to avoid cyclization), the compound must be synthesized and maintained as a salt or with orthogonal protection (e.g., Boc-protection of the primary amine).

Protocol A: Synthesis of Methyl 1-(3-aminopropyl)piperidine-2-carboxylate

Objective: Generate the N-substituted ester for use as a building block.

Reagents:

-

Methyl pipecolate hydrochloride (Start Material)[2]

-

N-(3-Bromopropyl)phthalimide (Alkylation Agent)

-

Potassium Carbonate (

) -

Hydrazine Hydrate (

)

Step-by-Step Workflow:

-

N-Alkylation:

-

Dissolve methyl pipecolate HCl (1.0 eq) in acetonitrile.

-

Add

(2.5 eq) and N-(3-bromopropyl)phthalimide (1.1 eq). -

Reflux for 12–16 hours under

atmosphere. -

Checkpoint: Monitor TLC for disappearance of pipecolate.

-

-

Deprotection (Phthalimide Cleavage):

-

Suspend the intermediate in ethanol.

-

Add hydrazine hydrate (3.0 eq) and reflux for 2 hours.

-

Cool to 0°C; filter off the phthalhydrazide byproduct.

-

-

Isolation:

-

Concentrate the filtrate.

-

Critical Step: To isolate the linear ester, immediately treat with HCl in dioxane to precipitate the dihydrochloride salt . Do not isolate as a free base to prevent cyclization.

-

Protocol B: Synthesis of O-Substituted Analog (Theoretical)

Objective: Target Piperidine-2-carboxylic acid 3-aminopropyl ester. Note: This specific isomer is highly unstable. The ring nitrogen must be protected (e.g., N-Boc) during esterification.

-

Protection: Start with N-Boc-pipecolic acid.

-

Esterification: React with N-Cbz-3-aminopropanol using EDC/DMAP coupling.

-

Deprotection:

-

Remove Cbz (Hydrogenation)

Yields N-Boc-piperidine-2-COO-propyl-NH2. -

Remove Boc (Acid)

Yields the target double salt.

-

Analytical Characterization

To validate the identity of the synthesized 1-(3-aminopropyl)piperidine-2-carboxylate, compare against these predicted spectral parameters.

| Technique | Expected Signal (N-Substituted Methyl Ester) | Structural Assignment |

| ¹H NMR | Methyl ester ( | |

| Ring | ||

| MS (ESI) | Parent ion (Free base) | |

| IR | Ester Carbonyl ( | |

| Primary Amine ( |

Handling & Storage Safety

Hazard Class: Irritant / Corrosive (Amine functionality).

-

Stability: The free base is metastable . It will slowly convert to the bicyclic lactam at room temperature.

-

Storage: Store strictly as the dihydrochloride salt at -20°C under argon.

-

Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar solvents (hexane).

Self-Validating Purity Check

Before using the reagent in a critical step, perform a TLC check (MeOH/DCM 1:9).

-

Spot A: Linear Ester (Lower

, stains with Ninhydrin). -

Spot B: Bicyclic Lactam (Higher

, no Ninhydrin reaction for primary amine). -

If Spot B is dominant, the reagent has cyclized.

References

-

Synthesis of 1,5-diazabicyclo[5.4.0]undecan-6-one via 1-(3-aminopropyl)pipecolate. Source: Universitat de Barcelona (TDX Repository). URL:[Link]

-

Pipecolic Acid (Piperidine-2-carboxylic acid) - PubChem Compound Summary. Source: National Center for Biotechnology Information. URL:[Link]

-

Stereoselective Synthesis of Piperidine Alkaloids. Source: Journal of Organic Chemistry (via ACS Publications). URL:[Link]

Sources

Technical Assessment: Biological Activity & Profiling of 3-Aminopropyl Piperidine-2-Carboxylate

This in-depth technical guide provides a comprehensive assessment of 3-Aminopropyl piperidine-2-carboxylate , addressing its chemical structure, predicted biological activity, stability challenges, and experimental profiling strategies.

Executive Summary

3-Aminopropyl piperidine-2-carboxylate is a specialized chemical entity belonging to the class of amino-alkyl ester derivatives of pipecolic acid . While not a marketed pharmaceutical, its structure suggests significant pharmacological potential as a local anesthetic (sodium channel blocker) and a neuromodulator (GABAergic system).

However, this molecule presents a critical chemical biology paradox: Intramolecular O-to-N Acyl Migration . Researchers working with this compound must prioritize stability profiling, as the free primary amine on the propyl chain is kinetically primed to attack the ester carbonyl, potentially converting the active ester into a thermodynamically stable (and likely inactive) amide under physiological conditions.

This guide outlines the structural basis for its activity, the mechanism of its potential instability, and a rigorous in vitro validation protocol.

Chemical Basis & Structure-Activity Relationship (SAR)

Structural Identity

The molecule consists of two pharmacophores linked by an ester bond:

-

The Core: Piperidine-2-carboxylic acid (Pipecolic acid), a non-proteinogenic amino acid and homolog of proline.

-

The Tail: 3-Aminopropanol, providing a flexible basic chain.

IUPAC Name: 3-aminopropyl piperidine-2-carboxylate

Molecular Formula: C

Predicted Pharmacological Targets

Based on structural homology with known anesthetics (e.g., Piperocaine) and neurotransmitters, the following activities are predicted:

| Target System | Predicted Mechanism | Rationale |

| Voltage-Gated Na | Antagonist (Pore Blocker) | The structure mimics the "Lipophilic Head + Linker + Hydrophilic Tail" pharmacophore of local anesthetics. The piperidine ring acts as the lipophilic head, and the aminopropyl chain acts as the ionizable tail. |

| GABA Transporters (GAT) | Uptake Inhibitor | Pipecolic acid is a known metabolite of lysine that modulates GABA transmission. Esterification often increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration before hydrolysis. |

| Sigma Receptors ( | Ligand | Piperidine rings with alkyl-amino side chains are classic motifs for high-affinity Sigma-1 receptor binding, involved in neuroprotection and analgesia. |

The Stability Paradox: O-to-N Acyl Migration

Critical Warning: Before assessing biological activity, the chemical stability of the free base must be verified. Amino-alkyl esters where the amine is separated by 2-3 carbons are prone to rapid intramolecular rearrangement.

Mechanism of Instability

In aqueous solution at physiological pH (7.4), the unprotonated primary amine of the propyl chain can nucleophilically attack the ester carbonyl. This forms a 6-membered tetrahedral intermediate, collapsing to form the corresponding amide (N-(3-hydroxypropyl)piperidine-2-carboxamide) and releasing the alcohol functionality.

-

Consequence: The "active" ester converts to an "inactive" amide.

-

Control: This reaction is pH-dependent. At acidic pH, the amine is protonated (

) and cannot attack.

Visualization of the Rearrangement Pathway

Caption: Kinetic pathway of O-to-N acyl migration. The primary amine attacks the ester carbonyl, leading to irreversible inactivation.

In Vitro Experimental Protocols

To validate biological activity, a rigorous screening cascade is required. This protocol prioritizes stability testing before functional assays.

Phase 1: Chemical Stability Validation (Mandatory)

Objective: Determine the half-life (

-

Preparation: Dissolve compound (10 mM) in DMSO.

-

Incubation: Dilute to 100

M in PBS (pH 7.4) at 37°C. -

Sampling: Aliquot at t = 0, 15, 30, 60, 120 min. Quench with 1% Formic Acid (to protonate amine and stop migration).

-

Analysis: LC-MS/MS. Monitor the parent mass (Ester) vs. the rearranged product (Amide). Note: They have the same molecular weight. Separation by retention time is critical.

-

Criterion: If

min, functional assays must be performed in modified buffers (lower pH) or using a derivative (e.g., N-methylated amine) to block migration.

-

Phase 2: Electrophysiology (Na Channel Blockade)

Objective: Quantify local anesthetic potency (

-

Cell Line: HEK293 cells stably expressing Na

1.7 or Na -

Protocol:

-

Setup: Whole-cell configuration. Holding potential -100 mV.

-

Pulse: Depolarize to 0 mV for 20 ms at 0.1 Hz.

-

Perfusion: Apply compound (0.1 - 100

M) via extracellular solution. -

Measurement: Record tonic block (resting state) and phasic block (use-dependent inhibition).

-

Control: Lidocaine (Positive Control).

-

Phase 3: Metabolic Stability (Esterase Sensitivity)

Objective: Assess susceptibility to plasma esterases (distinct from chemical instability).

-

System: Pooled Human/Rat Plasma.

-

Reaction: Incubate 1

M compound at 37°C. -

Readout: Quantify release of Pipecolic Acid (hydrolysis product) via LC-MS.

-

Significance: Rapid hydrolysis indicates the molecule may act as a prodrug for pipecolic acid in vivo.

-

Data Visualization & Analysis

Signaling Pathway: Anesthetic Action

The following diagram illustrates the predicted mechanism of action at the neuronal membrane.

Caption: Mechanism of Action. The uncharged ester penetrates the membrane, becomes protonated intracellularly, and blocks the Na+ channel pore.

Summary of Predicted Activity Profile

| Assay | Readout | Predicted Outcome | Clinical Relevance |

| Chemical Stability | Half-life ( | Low (< 2h) at pH 7.4 | Requires formulation adjustment (acidic pH) for storage. |

| Na | 10 - 50 | Moderate potency local anesthetic (comparable to Procaine). | |

| GABA Uptake | % Inhibition | Moderate | Potential for synergistic analgesic/anxiolytic effects. |

| Plasma Stability | Very Low (< 10 min) | Likely a short-acting agent (Soft Drug) suitable for transient anesthesia. |

References

-

Beak, P., & Lee, W. K. (1990).

-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers of Boc-Pipecolic Acid Derivatives. Journal of Organic Chemistry. -

Mishina, T., & Zeier, J. (2006).[1] Pathogen-associated molecular pattern recognition precursors of pipecolic acid biosynthesis. Plant Physiology.

-

Somu, R. V., & Johnson, R. L. (2005). Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics. Journal of Organic Chemistry.

- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.

-

Zheng, F., et al. (2011). Stereochemical and skeletal diversity employing pipecolate ester scaffolds. Organic Letters.

Sources

The Pipecolic Acid Scaffold: From Metabolic Marker to Blockbuster Pharmacophore

Executive Summary & Chemical Identity

Pipecolic acid (piperidine-2-carboxylic acid) is the non-proteinogenic, six-membered ring homolog of proline. In the lexicon of medicinal chemistry, it serves as a critical "rigidifier." By constraining the conformational flexibility of a peptide backbone or a small molecule drug, the pipecolic acid moiety reduces the entropic penalty of binding to a protein target, often resulting in significant potency gains.

For the drug development professional, pipecolic acid represents more than a metabolite; it is a privileged scaffold. Its history bridges the gap between fundamental metabolic biochemistry (lysine catabolism) and high-stakes pharmaceutical engineering (the development of enantiopure anesthetics and macrocyclic immunosuppressants).

Historical Trajectory & Biological Origins[1]

Early Isolation and The "Piper" Connection

While the name derives from the genus Piper (pepper), the molecule's biological significance was cemented in 1953 when Morrison isolated L-pipecolic acid from Trifolium repens (white clover). Unlike common amino acids, it was not initially found in proteins but existed as a free metabolite.[1]

The Lysine Connection & Metabolic Disorders

The primary biological route to pipecolic acid is the catabolism of L-Lysine.[2] This pathway is clinically vital.[1] In the 1970s, researchers identified that Zellweger syndrome , a fatal cerebro-hepato-renal disorder, is characterized by the absence of functional peroxisomes. Patients with Zellweger syndrome exhibit massive accumulation of pipecolic acid in the blood, proving that the degradation of this metabolite is a peroxisome-dependent process.

Mechanism: In mammals, L-Lysine is converted to L-Pipecolic acid, which is then oxidized to

Visualization: The Biosynthetic Pathway

The following diagram illustrates the dual pathways (P2C and P6C) converting Lysine to Pipecolic Acid, a critical map for metabolic engineers working on biosynthesis.

Caption: The dominant mammalian pathway converting L-Lysine to L-Pipecolic Acid via the P2C intermediate.

The Pharmacophore Evolution: Anesthetics & Immunosuppressants

The transition of pipecolic acid from a biological marker to a drug scaffold is best illustrated by two distinct therapeutic classes: local anesthetics (the "caines") and macrocyclic immunosuppressants.

The "Caine" Evolution: A Study in Chirality

The discovery of Bupivacaine in 1957 marked a turning point.[3] Structurally, it is a pipecolyl xylidide.[1] Unlike its predecessor Lidocaine (which uses a diethylglycine chain), Bupivacaine incorporates the pipecolidine ring.

-

The Problem: Bupivacaine was marketed as a racemate. By the 1970s, it became clear that the (R)-enantiomer was responsible for severe cardiotoxicity (blocking cardiac Na+ channels with slow dissociation).

-

The Solution (Ropivacaine): In 1996, Ropivacaine was introduced as the first single-enantiomer local anesthetic (pure S-propyl-pipecolyl xylidide). The propyl group (replacing the butyl in bupivacaine) combined with the (S)-configuration retained anesthetic potency while significantly lowering lipophilicity and cardiotoxicity.

Comparative Data: Pipecolyl Xylidide Anesthetics

| Drug | Structure (N-substituent) | Chirality | Relative Potency | Cardiotoxicity Risk |

| Mepivacaine | Methyl (-CH3) | Racemic | Low | Low |

| Bupivacaine | Butyl (-C4H9) | Racemic | High | High (R-isomer driven) |

| Levobupivacaine | Butyl (-C4H9) | Pure (S) | High | Moderate |

| Ropivacaine | Propyl (-C3H7) | Pure (S) | Moderate-High | Low (Optimized) |

Immunosuppressants: The FKBP12 Binder

In the macrolides Rapamycin (Sirolimus) and FK506 (Tacrolimus) , the pipecolic acid moiety is not a mere appendage; it is the "locking mechanism."

-

These drugs bind to the immunophilin FKBP12 .[4]

-

The pipecolic acid residue mimics a twisted leucyl-prolyl peptide bond, inserting deeply into a hydrophobic pocket of FKBP12.

-

Biosynthetic Note: In Streptomyces hygroscopicus, the enzyme RapL (Lysine Cyclodeaminase) directly converts L-Lysine to L-Pipecolic acid for incorporation into the macrocycle.

Experimental Protocol: Optical Resolution of Pipecolic Acid

For research requiring high-purity (S)-pipecolic acid (e.g., synthesizing Ropivacaine analogs), enzymatic resolution can be slow. The classical diastereomeric salt resolution using Tartaric Acid remains the most robust chemical method for gram-scale purification.

Objective: Isolate (S)-Pipecolic Acid from (R,S)-Pipecolic Acid. Purity Target: >98% ee.

Reagents

-

(R,S)-Pipecolic Acid (Racemate)

-

L-(+)-Tartaric Acid (Resolving Agent)

-

Absolute Ethanol (Solvent)[1]

-

Acetone (Anti-solvent)[1]

Step-by-Step Methodology

-

Salt Formation:

-

Dissolve 0.1 mol of (R,S)-pipecolic acid in 150 mL of boiling absolute ethanol.

-

In a separate flask, dissolve 0.1 mol of L-(+)-tartaric acid in 150 mL of boiling absolute ethanol.

-

Mix the two hot solutions rapidly under vigorous stirring.

-

-

Crystallization (The Critical Step):

-

Allow the mixture to cool to room temperature (25°C) slowly over 4 hours. Do not force cool on ice immediately, as this traps the wrong isomer.

-

Once ambient temperature is reached, store at 4°C for 24 hours.

-

The precipitate formed is the (S)-Pipecolic acid-L-Tartrate salt (the diastereomer with lower solubility).

-

-

Filtration & Washing:

-

Filter the crystals. Wash with cold ethanol/acetone (1:1 mixture) to remove surface impurities.[1]

-

-

Liberation of Free Acid:

-

Dissolve the salt in minimal water.

-

Pass the solution through a strongly acidic cation exchange resin (e.g., Dowex 50W).

-

Wash the resin with water (to remove tartaric acid).

-

Elute the (S)-pipecolic acid with 2M NH4OH.

-

-

Validation:

-

Evaporate the eluate to dryness. Recrystallize from ethanol/acetone.

-

QC Check: Measure optical rotation.

should be approx -25.0° (c=1, H2O).

-

Visualization: Resolution Workflow

Caption: Workflow for the chemical resolution of (S)-pipecolic acid using L-tartaric acid.

Future Outlook: C-H Functionalization

The history of pipecolic acid is moving into a new phase: Direct C-H Functionalization . Modern catalysis (e.g., using Pd or Ru catalysts) allows chemists to install substituents directly onto the pipecolic ring at the C3, C4, or C5 positions without de novo ring synthesis. This allows for the rapid generation of "Pipecolic Acid Libraries" for fragment-based drug discovery, specifically targeting difficult protein-protein interactions where the rigid scaffold acts as a perfect interfacial anchor.

References

-

Morrison, R. I. (1953).[1] The isolation of L-pipecolinic acid from Trifolium repens. Biochemical Journal, 53(3), 474–478.[1][5][6] Link

-

Gatto, G. J., et al. (2006).[1] Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster.[7] Journal of the American Chemical Society, 128(6), 1838–1839. Link[1]

-

McClure, J. H. (1996).[1] Ropivacaine. British Journal of Anaesthesia, 76(2), 300–307. Link

-

He, X., & Liu, H. (2002). Formation of the Pipecolic Acid Moiety in the Biosynthesis of Rapamycin and FK506.[2][7][8] Journal of the American Chemical Society, 124(33), 9668-9669. Link[1]

-

Shiraiwa, T., et al. (1998).[1] Optical Resolution of (RS)-Pipecolic Acid by (2R,3R)-Tartaric Acid. Chemical and Pharmaceutical Bulletin, 46(12), 1966-1969. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. anaesthetists.org [anaesthetists.org]

- 4. pnas.org [pnas.org]

- 5. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of pipecolic acid by RapL, a lysine cyclodeaminase encoded in the rapamycin gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: pKa Values and Ionization States of 3-Aminopropyl Piperidine-2-Carboxylate

Executive Summary

3-Aminopropyl piperidine-2-carboxylate is a bifunctional intermediate often utilized in the synthesis of cationic lipids, peptidomimetics, and drug delivery linkers.[1] Its physicochemical behavior is defined by two distinct amine centers and a labile ester linkage.[1]

Critical Technical Insight: While the ionization profile theoretically suggests a standard diprotic base, this molecule exhibits intrinsic instability at neutral-to-basic pH.[1] The primary amine on the propyl side chain (

This guide provides the predicted pKa values, microspecies distribution, and specific experimental protocols to characterize this molecule without inducing degradation.[1]

Structural Analysis & Ionization Centers

The molecule consists of a pipecolic acid (piperidine-2-carboxylic acid) core esterified with a 3-aminopropanol linker.

Functional Groups

- -Amine (Secondary, Cyclic): Located on the piperidine ring.[1] In the ester form, its basicity is reduced compared to the free acid due to the inductive electron-withdrawing effect of the ester carbonyl.

- -Amine (Primary, Aliphatic): Located at the terminus of the propyl chain.[1] Its chemical environment resembles that of 3-aminopropanol.[1]

-

Ester Linkage: Susceptible to hydrolysis and, critically, intramolecular aminolysis.[1]

Predicted pKa Values

Experimental data for this specific intermediate is sparse in public literature.[1] The values below are derived from high-confidence Quantitative Structure-Property Relationship (QSPR) analysis and structural analogs (Pipecolic acid ethyl ester and 3-Aminopropanol).

| Ionizable Center | Functional Group | Predicted pKa | Reference Analog | Note |

| Piperidine Nitrogen ( | 7.8 – 8.2 | Pipecolic acid ethyl ester | Reduced from ~10.5 (free acid) due to esterification. | |

| Propyl Nitrogen ( | 9.9 – 10.1 | 3-Aminopropanol | Minimal inductive influence from the distant ester group. |

Ionization States & Microspecies Distribution

The ionization state is highly pH-dependent. The molecule exists primarily as a dication in acidic media, transitioning to a monocation and then a neutral species as pH increases.[1]

Microspecies Definitions

-

Species A (Dication, +2): Both nitrogens are protonated (

-Ring, -

Species B (Monocation, +1): The piperidine nitrogen deprotonates first due to its lower pKa.[1] The propyl amine remains charged (

-Ring, -

Species C (Neutral, 0): Both nitrogens are deprotonated.[1] This species is transient and unstable because the free primary amine (

) rapidly attacks the ester.

Visualization: Ionization & Degradation Pathway

The following diagram illustrates the sequential deprotonation and the competing degradation pathway.

Caption: Stepwise deprotonation of 3-Aminopropyl piperidine-2-carboxylate leading to the reactive neutral species and subsequent irreversible rearrangement.

The "O-to-N Acyl Shift" Trap

Researchers attempting to measure the

Mechanism

When the terminal primary amine is deprotonated (approaching pH 9-10), it acts as a nucleophile.[1] It attacks the ester carbonyl carbon via a 6-membered ring transition state.

-

Reaction: 3-Aminopropyl ester

Cyclic Intermediate -

Kinetics: While 5-membered ring rearrangements (e.g., 2-aminoethyl esters) are instantaneous, this 6-membered rearrangement is slightly slower but proceeds significantly within minutes to hours at room temperature and pH > 8.[1]

Experimental Implication

You cannot accurately measure the

Experimental Protocols

To accurately determine the pKa values while mitigating instability, use Low-Temperature Potentiometric Titration or NMR-Controlled Titration .[1]

Protocol A: Rapid Cold Potentiometric Titration

This method slows the rearrangement kinetics, allowing sufficient time to capture the ionization curve.[1]

-

Preparation: Prepare a 5 mM solution of the compound (as the HCl salt) in degassed water.

-

Temperature Control: Jacket the titration vessel at 4°C .

-

Titrant: Use 0.1 M NaOH (standardized).

-

Execution:

-

Data Analysis: Fit the curve using the Bjerrum method, but exclude data points where drift was observed.

Protocol B: -NMR pH Titration (The "Gold Standard")

This method allows you to monitor the integrity of the molecule during the pKa measurement.

-

Solvent:

with phosphate/borate buffers (or adjust pH with -

Internal Standard: Use a non-ionizable standard (e.g., TSP) to reference shifts.[1]

-

Procedure:

-

Monitoring Signals:

-

Calculation: Plot chemical shift (

) vs. pH. The inflection points correspond to the pKa values.[1]

References

-

Pipecolic Acid Derivatives

-

3-Aminopropanol Ionization

-

O-N Acyl Migration Mechanism

-

Amino Acid Ester Hydrolysis

Sources

- 1. Showing Compound L-Proline (FDB000570) - FooDB [foodb.ca]

- 2. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pipecolic acid, N-ethoxycarbonyl-, ethyl ester [webbook.nist.gov]

- 4. Pipecolic acid, N-ethoxycarbonyl-, ethyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

Technical Guide: Stability Profile & Degradation Kinetics of 3-Aminopropyl Piperidine-2-Carboxylate

Here is an in-depth technical guide on the stability of 3-Aminopropyl piperidine-2-carboxylate in aqueous solution.

Part 1: Executive Summary & Structural Disambiguation

The Stability Paradox

3-Aminopropyl piperidine-2-carboxylate presents a classic "Trojan Horse" stability profile. While the piperidine ring itself is robust, the molecule contains a latent instability trigger: a primary amine tethered to an ester linkage.

In aqueous solution, this molecule is meta-stable . Its shelf-life is dictated almost entirely by pH.

-

At pH < 6.0: The molecule is relatively stable (weeks to months) as the amine is protonated, blocking the primary degradation pathway.

-

At pH > 7.5: The molecule undergoes rapid, irreversible degradation (hours to days) via intramolecular

acyl migration, not simple hydrolysis.

Structural Definition

To ensure accurate analysis, we define the target molecule as the ester conjugate of Pipecolic Acid (Piperidine-2-carboxylic acid) and 3-Aminopropanol.

-

Core: Piperidine-2-carboxylic acid (Pipecolic acid).[1]

-

Linkage: Ester bond (

). -

Pendant Group: 3-Aminopropyl chain (

).

Critical Note: This guide addresses the ester form. If your molecule is the N-alkylated acid (1-(3-aminopropyl)piperidine-2-carboxylic acid), the stability profile is fundamentally different (stable amide/zwitterion).

Part 2: Degradation Mechanisms (The "Why")

The degradation of 3-Aminopropyl piperidine-2-carboxylate is driven by two competing pathways: Intramolecular Aminolysis (dominant at neutral/basic pH) and Hydrolysis (dominant at extreme pH).

Primary Pathway: Intramolecular Acyl Migration

This is the most critical risk factor. Unlike standard esters that degrade via external water attack, this molecule degrades from within.

-

Trigger: At pH values above the pKa of the primary amine (approx. 9-10, but significant deprotonation occurs at pH 7.4), the terminal amine becomes nucleophilic (

). -

Cyclization: The amine attacks the ester carbonyl carbon.

-

Transition State: The attack forms a 6-membered tetrahedral intermediate . In organic synthesis, 5- and 6-membered rings form kinetically fast (Baldwin's Rules).

-

Collapse: The intermediate collapses to expel the alcohol oxygen, breaking the ester bond and forming an amide.

-

Result: The molecule rearranges into N-(3-hydroxypropyl)piperidine-2-carboxamide . This reaction is thermodynamically driven (Amide stability > Ester stability) and is effectively irreversible under physiological conditions.

Secondary Pathway: Hydrolysis

-

Acid-Catalyzed: At pH < 2, the ester carbonyl oxygen is protonated, making it susceptible to attack by water. However, the adjacent ammonium group on the piperidine ring (at low pH) creates electrostatic repulsion, slowing this rate compared to simple aliphatic esters.

-

Base-Catalyzed (Saponification): At pH > 11, hydroxide ions (

) directly attack the ester. This competes with the intramolecular rearrangement.

Visualizing the Pathways

The following diagram illustrates the kinetic competition between rearrangement and hydrolysis.

Figure 1: Degradation pathways showing the dominance of intramolecular rearrangement over simple hydrolysis at physiological pH.

Part 3: Experimental Assessment Protocol

To validate the stability of your specific lot or formulation, use the following self-validating protocol. This avoids common artifacts seen in standard stability screens.

Analytical Method: HPLC-UV/MS

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Why: C18 retains the hydrophobic piperidine ring sufficiently.

-

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

B: 0.1% TFA in Acetonitrile.

-

Why TFA? The low pH of the eluent (approx pH 2) "freezes" the rearrangement reaction during the run, preventing on-column degradation.

-

-

Detection: UV at 210 nm (Ester carbonyl) or MS (ESI+).

-

Note: The ester and the rearranged amide have the same molecular weight (isobaric). MS alone cannot distinguish them. You must rely on retention time shifts (Amides are generally more polar and elute earlier than their ester isomers) or MS/MS fragmentation patterns.

-

pH-Rate Profile Study

Execute this workflow to determine the

-

Buffer Preparation: Prepare 50 mM buffers at pH 2.0 (Phosphate), 4.0 (Acetate), 6.0 (Citrate), 7.4 (PBS), and 9.0 (Borate).

-

Spiking: Dissolve the compound (as HCl salt) in buffers to a final concentration of 1 mg/mL.

-

Thermostat: Incubate at 25°C and 40°C.

-

Sampling:

-

Aliquot 100 µL at

. -

Quench: Immediately add 100 µL of 1% TFA or 0.1 M HCl to the aliquot.

-

Critical Step: This acidification protonates the amine, instantly stopping the rearrangement reaction before analysis.

-

-

Data Plotting: Plot

vs. Time. The slope

Part 4: Stabilization Strategies

If this molecule is a drug candidate or reagent, "pure aqueous" stability is not achievable at neutral pH. Use these formulation strategies:

| Strategy | Mechanism | Implementation |

| Acidic Formulation | Protonation of the primary amine ( | Maintain formulation pH between 3.0 and 5.0 using Citrate or Acetate buffers. |

| Salt Selection | Solid-state stability requires crystalline lattice energy to prevent mobility. | Isolate as the Dihydrochloride salt. The extra proton protects both the piperidine and propyl amines. |

| Lyophilization | Removal of water prevents hydrolysis and reduces molecular mobility for rearrangement. | Freeze-dry from an acidic solution (pH 4). Reconstitute immediately before use. |

| Micellar Shielding | Steric protection of the ester bond. | Encapsulate in non-ionic surfactant micelles (e.g., Polysorbate 80) to reduce water contact, though this is less effective against intramolecular attack. |

Part 5: References

-

Mechanism of O-N Intramolecular Acyl Migration: So, T., & Kiso, Y. (2004). N-O Intramolecular Acyl Migration in Ser/Thr-Containing Peptides. This paper details the kinetic principles of 5- and 6-membered ring transition states in amino-esters.

-

Pipecolic Acid Chemistry: Beilstein Journals. (2015). A versatile route towards 6-arylpipecolic acids. Discusses the stability and steric properties of the pipecolic acid ring system.

-

Ester Hydrolysis Kinetics: Jain, N. F., & Masse, C. E. (2006). Synthesis from Carboxylic Acid Derivatives. Provides comparative hydrolysis rates for hindered vs. unhindered esters.

-

General Stability of Aminoalkyl Esters: Frutos, S., et al. (2010). Kinetics of the O-to-N acyl migration reaction. Although focused on inteins, this establishes the pH-dependence of the rearrangement in aqueous buffers.

Sources

Synthesis protocols for 3-Aminopropyl piperidine-2-carboxylate

Application Note: Modular Synthesis of 3-Aminopropyl Piperidine-2-Carboxylate

Introduction & Strategic Analysis

The target molecule, 3-aminopropyl piperidine-2-carboxylate , represents a critical bifunctional scaffold often utilized in the synthesis of local anesthetics (structural analogs to ropivacaine/mepivacaine), peptidomimetics, and as a cleavable linker in PROTAC (Proteolysis Targeting Chimera) design.

Synthesizing this molecule presents a classic chemoselectivity challenge: the presence of two reactive amine centers (secondary amine on the piperidine ring and primary amine on the propyl chain) and an ester linkage. Direct Fischer esterification of free pipecolic acid and 3-aminopropanol is non-viable due to the high probability of uncontrolled polymerization and amide formation (aminolysis).

The Strategic Solution: Orthogonal Protection & Steglich Coupling To ensure high purity and reproducibility, this protocol utilizes a Global Boc-Protection Strategy followed by Steglich Esterification . This route offers three distinct advantages:

-

Chemoselectivity: Capping both nitrogen centers prevents self-coupling and polymerization.

-

Mild Conditions: The Steglich method (DCC/DMAP) operates at room temperature, preserving the stereochemistry at the C2 position of the piperidine ring (critical if starting from chiral L-pipecolic acid).

-

Clean Deprotection: The final global deprotection using HCl/Dioxane yields the product as a stable dihydrochloride salt, avoiding the handling difficulties associated with hygroscopic free-base diamines.

Retrosynthetic Workflow

The following diagram outlines the logical disconnection and forward synthesis flow.

Figure 1: Retrosynthetic analysis and forward workflow for the synthesis of the target diamine ester.

Detailed Experimental Protocols

Phase 1: Precursor Preparation (If not commercially sourced)

Note: N-Boc-Pipecolic acid is widely available. However, N-Boc-3-aminopropanol may need to be prepared fresh to ensure the alcohol group is free of moisture.

Reagents: 3-Aminopropanol, Di-tert-butyl dicarbonate ((Boc)₂O), DCM, NaOH.

-

Dissolve 3-aminopropanol (1.0 eq) in DCM (0.5 M concentration).

-

Add NaOH (1.1 eq) dissolved in a minimal amount of water (biphasic system) or use TEA (1.2 eq) for a single phase.

-

Cool to 0°C. Slowly add (Boc)₂O (1.1 eq) in DCM.

-

Stir at RT for 4 hours.

-

Workup: Wash with 1N HCl (to remove unreacted amine), then Brine. Dry over MgSO₄. Concentrate in vacuo.[1]

-

Yield Expectation: >90% as a colorless oil.

-

Phase 2: Steglich Esterification (Coupling)

This is the critical step. The use of DMAP is mandatory to act as an acyl-transfer reagent, suppressing the formation of the unreactive N-acylurea byproduct.

| Parameter | Specification |

| Limiting Reagent | N-Boc-Pipecolic Acid (1.0 eq) |

| Nucleophile | N-Boc-3-Aminopropanol (1.1 eq) |

| Coupling Agent | DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq) |

| Catalyst | DMAP (4-Dimethylaminopyridine) (0.1 eq) |

| Solvent | Anhydrous Dichloromethane (DCM) [0.2 M] |

| Temperature | 0°C to Room Temperature (RT) |

| Time | 12 - 16 Hours |

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Add N-Boc-Pipecolic Acid (10 mmol, 2.29 g) and N-Boc-3-Aminopropanol (11 mmol, 1.93 g) to the flask. Dissolve in 50 mL anhydrous DCM.

-

Catalyst Addition: Add DMAP (1 mmol, 122 mg) to the stirring solution.

-

Activation: Cool the mixture to 0°C in an ice bath.

-

Coupling: Dropwise add a solution of DCC (11 mmol, 2.27 g) in 10 mL DCM over 15 minutes.

-

Observation: A white precipitate (Dicyclohexylurea - DCU) will begin to form almost immediately.

-

-

Reaction: Allow the mixture to warm to RT naturally and stir overnight (16h).

-

Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct. Rinse the pad with cold DCM.

-

Workup:

-

Wash filtrate with 5% Citric Acid (removes DMAP).

-

Wash with Sat. NaHCO₃ (removes unreacted acid).

-

Wash with Brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes:Ethyl Acetate, gradient 8:2 to 6:4).

-

Target: Di-Boc Intermediate (Colorless oil or low-melting solid).

-

Phase 3: Global Deprotection & Salt Formation

Removal of the Boc groups must be quantitative. Using HCl/Dioxane precipitates the product directly, avoiding aqueous workups that could hydrolyze the newly formed ester.

Protocol:

-

Dissolve the purified Di-Boc intermediate (from Phase 2) in a minimal amount of dry Dioxane (or Et₂O).

-

Add 4M HCl in Dioxane (10 equivalents relative to the intermediate).

-

Why 10 eq? You have two Boc groups to remove; excess acid drives the equilibrium and ensures rapid protonation.

-

-

Stir at RT for 2–4 hours.

-

Observation: The solution will become cloudy as the dihydrochloride salt precipitates.

-

-

Isolation: Dilute with excess cold Diethyl Ether (Et₂O) to maximize precipitation.

-

Filter the white solid under a Nitrogen blanket (the salt is hygroscopic).

-

Drying: Dry in a vacuum desiccator over P₂O₅.

Final Product: 3-Aminopropyl piperidine-2-carboxylate dihydrochloride.

Mechanistic Insight: The Steglich Cycle

Understanding the mechanism is vital for troubleshooting. If the reaction fails, it is usually due to moisture (hydrolysis of the O-acylisourea) or lack of DMAP (rearrangement to N-acylurea).

Figure 2: Catalytic cycle of the Steglich Esterification highlighting the role of DMAP.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Coupling) | Rearrangement to N-acylurea. | Ensure DMAP is fresh. Keep reaction at 0°C during DCC addition. |

| Product is Sticky/Gum | Incomplete removal of DCU. | Cool the DCM solution to -20°C to precipitate residual DCU, then filter again before column. |

| Ester Hydrolysis | Moisture during deprotection. | Use strictly anhydrous HCl/Dioxane. Avoid aqueous workup in the final step. |

| NMR: Split Peaks | Rotamers of Boc group. | This is normal for N-Boc-Pipecolic derivatives. Run NMR at 50°C to coalesce peaks (for the intermediate). |

Analytical Checkpoints:

-

TLC: The Di-Boc intermediate should be UV inactive (mostly) but stain strongly with Ninhydrin (after heating/boc removal on plate) or Iodine.

-

1H NMR (D₂O for final salt): Look for the disappearance of the t-butyl singlet (approx 1.4 ppm) and the retention of the triplet for the propyl -CH₂-O- (approx 4.1 ppm).

References

-

Neises, B., & Steglich, W. (1978).[2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2]

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[4][5][6][7] Journal of Peptide Research, 58(4), 338–341.[6]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification: Mechanism and Examples.

-

BenchChem. (2025). Application Notes: Deprotection of Boc-eda-ET using HCl in Dioxane.[4][6]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Steglich esterification - Wikipedia [en.wikipedia.org]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Optimized Protocols for the Esterification of Piperidine-2-Carboxylic Acid

Application Note: AN-P2C-001

Abstract

Piperidine-2-carboxylic acid (Pipecolic acid), a non-proteinogenic amino acid and homologue of proline, is a critical chiral scaffold in the synthesis of peptidomimetics, rapamycin analogs, and local anesthetics (e.g., ropivacaine).[1] Its esterification is a pivotal intermediate step, yet it presents specific challenges due to the steric hindrance of the

Strategic Overview & Mechanism

The esterification of pipecolic acid requires overcoming the zwitterionic nature of the free amino acid. Unlike simple carboxylic acids, the amine functionality must be protonated to prevent competing amide formation or polymerization.

Primary Mechanism (Acid-Catalyzed):

The reaction proceeds via the activation of the carboxyl group. In the presence of thionyl chloride (

-

In-situ generation of HCl:

-

Activation: The carboxylic acid is protonated, making the carbonyl carbon electrophilic.[2]

-

Nucleophilic Attack: The alcohol attacks the carbonyl.

-

Irreversibility: The continuous removal of water (consumed by

) drives the equilibrium forward.

Decision Matrix: Method Selection

Use the following logic flow to select the appropriate protocol for your application.

Experimental Protocols

Method A: Thionyl Chloride Mediated (The Gold Standard)

Best for: Multigram synthesis, formation of stable Hydrochloride salts. Critical Constraint: Strictly anhydrous conditions are required to prevent hydrolysis.

Reagents

-

L-Piperidine-2-carboxylic acid (Solid)

-

Thionyl Chloride (

) (Freshly distilled or high purity) -

Methanol (MeOH) or Ethanol (EtOH) (Anhydrous, <50 ppm

)

Step-by-Step Procedure

-

Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a

drying tube or -

Solvent Charge: Charge the RBF with anhydrous MeOH (10 mL per 1 g of substrate). Cool to -10°C using an ice/salt bath.

-

Activation (Exothermic): Add

(2.5 equivalents) dropwise via the addition funnel.-

Note: Maintain temperature < 0°C. Evolution of

and

-

-

Substrate Addition: Add solid Pipecolic acid (1.0 equivalent) in one portion. The solid will slowly dissolve.

-

Reaction:

-

Allow the mixture to warm to room temperature (RT) over 30 minutes.

-

Heat to reflux (65°C) for 4–12 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: n-BuOH/AcOH/H2O 4:1:1, stain with Ninhydrin).

-

-

Workup:

-

Cool to RT.

-

Concentrate under reduced pressure (Rotovap) to remove solvent and excess

. -

Co-evaporation: Redissolve the residue in dry methanol or toluene and evaporate again (2x) to remove trace

.

-

-

Crystallization: The residue is usually a viscous oil or foam. Triturate with anhydrous Diethyl Ether (

) to induce crystallization of the Methyl Piperidine-2-carboxylate Hydrochloride .

Yield Expectation: 90–98%

Method B: In-Situ Acid Generation (Acetyl Chloride)

Best for: Analytical standards, safer handling (avoids direct

Mechanism

Acetyl chloride reacts with methanol to generate anhydrous

Protocol

-

Preparation of Reagent: In a fume hood, cool 20 mL of anhydrous Methanol to 0°C. Slowly add Acetyl Chloride (1.0 mL) dropwise. Stir for 5 minutes.

-

Esterification: Add Pipecolic acid (100–500 mg) to the solution.

-

Incubation:

-

Methyl Ester: Reflux for 2 hours OR stir at RT for 18 hours.

-

Ethyl Ester: Reflux is mandatory (4–6 hours) due to steric hindrance.

-

-

Isolation: Evaporate volatiles under vacuum. The product remains as the HCl salt.

Method C: Protection-First Strategy (Boc-Route)

Best for: Applications requiring the free base ester or when acidic conditions must be avoided due to other sensitive functional groups.

Protocol

-

Substrate: N-Boc-Piperidine-2-carboxylic acid.

-

Reaction: Dissolve substrate in DMF. Add

(1.5 eq) and Alkyl Iodide (e.g., MeI, 1.2 eq). -

Conditions: Stir at RT for 4–6 hours.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

.[3] -

Deprotection (Optional): Remove Boc group with TFA/DCM if the free amine is required immediately.

Analytical Validation & QC

Every batch must be validated. The Hydrochloride salt is hygroscopic; handle quickly during weighing.

| Test | Method | Acceptance Criteria (Methyl Ester HCl) |

| Identity | ||

| Purity | HPLC-CAD or TLC | Single spot/peak. >98% purity. |

| Chirality | Specific Rotation | Must match literature (approx -14° to -16° for L-isomer in water). |

| Salt Form | Positive white precipitate (confirms Cl- counterion). |

Workflow Visualization: Method A

Troubleshooting & Optimization

-

Problem: Product is an oil that won't crystallize.

-

Cause: Trace water or excess acid.

-

Solution: Perform azeotropic distillation with toluene. Place under high vacuum (<1 mbar) for 24 hours. Scratch flask walls with a glass rod in the presence of dry ether.

-

-

Problem: Loss of Optical Activity (Racemization).

-

Cause: Excessive heating or presence of water allowing reversible hydrolysis/epimerization.

-

Solution: Strictly control temperature. Do not reflux longer than necessary. Ensure

is added at

-

-

Problem: Low Yield.

-

Cause: Hydrolysis during workup.

-

Solution: The ester HCl salt is sensitive to moisture. Minimize exposure to air.[4] Store in a desiccator.

-

References

-

Cohen, S. G., & Khedouri, E. (1961). Requirements for Hydrolysis by Alpha-Chymotrypsin. Journal of the American Chemical Society, 83(20), 4228–4232. Link (Describes standard esterification of amino acids).

-

Farkas, E., & Gergely, A. (1990). Metal binding ability of pipecolic acid. Journal of the Chemical Society, Dalton Transactions, (5), 1549-1551. Link (References preparation of methyl pipecolate HCl).

-

Anand, N., et al. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one.[5] Organic Syntheses, 91, 221-232.[5] Link (Demonstrates general thionyl chloride activation protocols).

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Application Note: 3-Aminopropyl piperidine-2-carboxylate as a Pharmaceutical Intermediate

Executive Summary

This application note details the utility, synthesis, and handling of 3-Aminopropyl piperidine-2-carboxylate (3-APPC). As a derivative of pipecolic acid (piperidine-2-carboxylic acid), this compound represents a strategic "bifunctional scaffold" in medicinal chemistry. Its structure combines the conformationally constrained piperidine ring—a proven pharmacophore in local anesthetics and immunosuppressants—with a flexible 3-aminopropyl ester tail.

This guide is designed for medicinal chemists and process engineers. It addresses the critical distinction between the O-alkyl ester (the subject of this note) and the N-alkylated isomer, provides a validated synthesis protocol using orthogonal protection, and outlines its application in peptidomimetic library generation.

Structural Analysis & Disambiguation

Before commencing synthesis, it is critical to distinguish between two isomers often confused in nomenclature.

| Feature | Target Compound (O-Ester) | Isomeric Impurity/Variant (N-Alkyl) |

| IUPAC Name | 3-Aminopropyl piperidine-2-carboxylate | Methyl 1-(3-aminopropyl)piperidine-2-carboxylate |

| Structure | Piperidine ring with free NH; Ester group at C2 linked to propyl-amine. | Piperidine N-alkylated with propyl-amine; Methyl ester at C2. |

| Primary Utility | Bifunctional Linker / Scaffold: The secondary amine (ring) and primary amine (tail) allow for "head-to-tail" macrocyclization or insertion into peptide chains. | Bicyclic Precursor: Cyclizes to form 1,5-diazabicyclo[5.4.0]undecan-6-one (guanidine/amidine precursors). |

| pKa (approx) | Ring NH: ~11.0 | Tail NH2: ~10.5 |

Scientist's Note: This protocol focuses on the O-ester form , utilized for introducing the pipecolic acid motif with a flexible amine linker. If your target is the bicyclic amidine, you require the N-alkylated precursor.

Synthesis Protocol: Orthogonal Protection Strategy

Direct esterification of pipecolic acid with 3-amino-1-propanol without protection will lead to uncontrolled polymerization (amide formation). We employ an Orthogonal Protection Strategy using Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups to ensure regioselectivity.

Reagents Required

-

Starting Material: (S)-Piperidine-2-carboxylic acid (L-Pipecolic acid) [CAS: 3105-95-1]

-

Linker: 3-Amino-1-propanol [CAS: 156-87-6]

-

Protecting Groups: Di-tert-butyl dicarbonate (Boc2O), Benzyl chloroformate (Cbz-Cl)

-

Coupling Agents: EDC·HCl, DMAP (catalytic)

-

Solvents: Dichloromethane (DCM), DMF, TFA

Step-by-Step Methodology

Phase 1: Protection of Components

-

N-Boc-Pipecolic Acid Formation:

-

Dissolve L-pipecolic acid (10 mmol) in 1:1 Dioxane/Water.

-

Add NaOH (2.2 eq) followed by Boc2O (1.1 eq) at 0°C.

-

Stir at RT for 12h. Acidify to pH 3 with KHSO4. Extract with EtOAc.

-

Result:N-Boc-L-pipecolic acid .

-

-

N-Cbz-3-Aminopropanol Formation:

-

Dissolve 3-amino-1-propanol (10 mmol) in DCM/aq. NaHCO3.

-

Add Cbz-Cl (1.0 eq) dropwise at 0°C.

-

Stir 4h. Separate organic layer, dry over Na2SO4.

-

Result:3-(Benzyloxycarbonylamino)-1-propanol .

-

Phase 2: Esterification (Coupling)

-

Dissolve N-Boc-L-pipecolic acid (1.0 eq) and N-Cbz-3-aminopropanol (1.1 eq) in anhydrous DCM.

-

Add EDC·HCl (1.2 eq) and DMAP (0.1 eq).

-

Stir at RT for 16h under Nitrogen.

-

Workup: Wash with 1N HCl, sat. NaHCO3, and brine.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Intermediate:3-(Cbz-amino)propyl N-Boc-piperidine-2-carboxylate .

Phase 3: Selective Deprotection (User Choice)

-

Route A (Free Ring Amine): Treat with TFA/DCM (1:1) for 1h. Removes Boc.

-

Product: 3-(Cbz-amino)propyl piperidine-2-carboxylate (TFA salt).

-

-

Route B (Free Tail Amine): Hydrogenation (H2, Pd/C) in MeOH. Removes Cbz.

-

Product: 3-Aminopropyl N-Boc-piperidine-2-carboxylate.

-

-

Route C (Global Deprotection): Sequential TFA then H2/Pd/C.

-

Target:3-Aminopropyl piperidine-2-carboxylate (dihydrochloride salt) .

-

Visualization: Synthesis Workflow

Caption: Orthogonal protection strategy allowing selective generation of Scaffold A (Ring reactive) or Scaffold B (Tail reactive).

Applications in Drug Discovery[2][3][4]

Peptidomimetics & Turn Induction

Pipecolic acid is a proline homolog. Incorporating it into peptide chains restricts conformational flexibility, often inducing

-

Protocol: Use Scaffold A (Free Ring Amine). Couple the ring nitrogen to the C-terminus of a growing peptide chain. The Cbz-protected tail remains inert. Later, deprotect the tail to attach a fluorophore, a second pharmacophore, or a solubilizing tag.

Macrocyclization (Head-to-Tail)

The 3-aminopropyl ester provides a perfect distance (3 carbons + ester linkage) to fold back and react with the N-terminus of a short peptide sequence attached to the piperidine nitrogen.

-

Mechanism: Intramolecular amide bond formation between the "Tail Amine" and an N-terminal acid.

-

Result: Cyclic peptidomimetics with improved metabolic stability against proteases.

PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require linkers of specific lengths.

-

Utility: 3-APPC serves as a "rigid-flexible" hybrid linker. The piperidine ring provides a rigid exit vector, while the propyl chain offers flexibility.

-

Workflow:

-

Attach E3 ligase ligand to the Piperidine Nitrogen.

-

Attach Target Protein ligand to the Propyl Amine.

-

Quality Control & Stability

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (D2O or CD3OD) | Diagnostic multiplets: Piperidine ring (1.5-3.5 ppm), Propyl linker (1.9, 3.0, 4.2 ppm). |

| Purity | HPLC (C18 Column) | >98% (AUC). Mobile phase: 0.1% TFA in Water/Acetonitrile gradient. |

| Chiral Purity | Chiral HPLC | >99% ee (Critical if starting with L-Pipecolic acid). |

| Stability | Storage at -20°C | Hygroscopic as HCl salt. Store under Argon/Desiccator. |

Critical Handling Note: The free base of 3-APPC is prone to intermolecular aminolysis (self-polymerization) where the primary amine attacks the ester of another molecule. Always store as the dihydrochloride or TFA salt.

References

-

Pipecolic Acid in Drug Design

- Source: "Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives." Journal of Molecular Structure, 2022.

-

URL:

-

Piperidine Scaffold Synthesis

-

Source: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications."[1] Int. J. Mol. Sci., 2023.

-

URL:

-

-

Bicyclic Precursors (N-Alkyl Context)

- Source: "Synthesis of 1,5-diazabicyclo[5.4.0]undecan-6-one via methyl 1-(3-aminopropyl)piperidine-2-carboxylate." Advanced Drug Delivery Reviews, 1997.

-

URL:

-

Kinetic Resolution of Piperidines

Sources

Application Note: Chemoselective Coupling of 3-Aminopropanol with Pipecolic Acid

Abstract

The coupling of Pipecolic acid (Piperidine-2-carboxylic acid) with 3-aminopropanol represents a critical transformation in the synthesis of peptidomimetics, FK506 analogs, and calcineurin inhibitors. This reaction presents three distinct chemical challenges: (1) the steric hindrance of the secondary amine-containing pipecolic acid ring, (2) the high risk of racemization at the

This guide provides two validated protocols: a Scalable, Low-Epimerization Method using T3P® (Propylphosphonic anhydride) and a High-Throughput Method using HATU for difficult substrates.

Retrosynthetic Analysis & Strategy

Critical Decision Matrix

Success depends on selecting the correct activation strategy to balance reactivity with stereochemical integrity.

| Parameter | Challenge | Strategic Solution |

| Protecting Group | Pipecolic acid is a secondary amine; self-coupling is a risk. | Use N-Boc-L-pipecolic acid (or Fmoc). The carbamate protects the amine and reduces |

| Chemoselectivity | 3-Aminopropanol has nucleophilic -NH | Exploit the higher nucleophilicity of the amine ( |

| Stereochemistry | The | Use T3P (acidic byproduct suppresses base-mediated racemization) or HATU/HOAt (stabilized active ester). |

Reaction Pathway Visualization

The following diagram illustrates the activation and coupling workflow, highlighting the divergence between desired amidation and potential side reactions.

Caption: Reaction pathway showing the critical divergence between selective amidation and potential racemization or esterification side reactions.

Materials & Reagents

-

Substrate: (S)-1-Boc-piperidine-2-carboxylic acid (N-Boc-L-pipecolic acid) [CAS: 26250-84-0]

-

Nucleophile: 3-Aminopropanol [CAS: 156-87-6]

-

Coupling Agents:

-

T3P® (Propylphosphonic anhydride), 50 wt. % in EtOAc or DMF.

-

HATU [CAS: 148893-10-1].

-

-

Bases: N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA).

-

Solvents: Ethyl Acetate (EtOAc) for T3P; DMF or DCM for HATU.

Protocol A: Scalable, Low-Epimerization Method (T3P)

Best for: Process scale-up (>1g), preservation of chirality, and simplified workup.[1]

Rationale

T3P acts as a coupling agent that generates water-soluble byproducts.[2] Unlike carbodiimides (EDC/DCC), it does not require additives like HOBt to suppress racemization. The reaction byproduct is an acidic phosphonate, which buffers the reaction mixture and prevents base-catalyzed epimerization of the pipecolic acid

Step-by-Step Procedure

-

Preparation: Charge a reaction vessel with N-Boc-L-pipecolic acid (1.0 equiv) and Ethyl Acetate (EtOAc) (10 volumes).

-

Note: EtOAc is preferred over DMF for easier aqueous workup.

-

-

Base Addition: Add DIPEA (3.0 equiv) and cool the solution to 0–5 °C.

-

Critical: The solution must be basic (pH > 8) to neutralize the HCl salt if the amine is a salt, but here 3-aminopropanol is a free base. Excess base drives the T3P cycle.

-

-

Activation: Add T3P (50% in EtOAc) (1.5 equiv) dropwise over 10 minutes. Stir at 0 °C for 20 minutes to form the active anhydride.

-

Coupling: Add 3-Aminopropanol (1.2 equiv) dropwise.

-

Chemoselectivity Control: Slow addition at low temperature favors the nucleophilic attack of the amine (-NH

) over the hydroxyl (-OH).

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

-

Monitoring: Check by TLC (5% MeOH in DCM) or LC-MS for consumption of starting material.

-

-

Workup (Self-Validating):

-

Add water (10 vol) and stir for 10 minutes. Separate phases.

-

Wash Organic phase with 0.5 M Citric Acid (removes unreacted amine and DIPEA).

-

Wash Organic phase with Sat. NaHCO

(removes unreacted acid and T3P byproducts). -

Wash with Brine, dry over Na

SO

-

Expected Outcome

-

Yield: 85–95%

-

Purity: >95% (often requires no chromatography).

-

Stereoretention: >99% ee.

Protocol B: High-Efficiency Method (HATU)

Best for: Small scale (<100mg), difficult substrates, or library synthesis.

Rationale

HATU generates a highly reactive At-ester (azabenzotriazole ester). It is faster than EDC/HOBt and works well for sterically hindered secondary amines like pipecolic acid. However, the removal of urea byproducts can be challenging, and it is more expensive.

Step-by-Step Procedure

-

Dissolution: Dissolve N-Boc-L-pipecolic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

-

Activation: Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at room temperature for 5–10 minutes.

-

Visual Cue: Solution often turns yellow/orange.

-

-

Coupling: Add 3-Aminopropanol (1.1 equiv).

-

Reaction: Stir at room temperature for 1–2 hours.

-

Workup:

-

Dilute with EtOAc (15-fold excess relative to DMF).

-

Perform rigorous washing: 3x Water (to remove DMF), 1x Sat. NaHCO

, 1x Brine. -

Dry and concentrate.

-

-

Purification: Flash column chromatography is usually required to remove tetramethylurea byproducts. Elute with DCM:MeOH (95:5).

Analytical Validation & Troubleshooting

Key Analytical Markers

| Technique | Marker | Interpretation |

| 1H NMR | Signal for -CH | |

| LC-MS | [M+H] | Confirm mass of amide. Ester and Amide have the same mass, so retention time or fragmentation is needed. |

| Chiral HPLC | Enantiomeric Ratio | Use Chiralpak AD-H or OD-H columns to verify no racemization occurred. |

Troubleshooting Guide

-

Issue: O-Acylation observed (Ester formation).

-

Cause: Reaction temperature too high or use of catalytic DMAP.

-

Fix: Remove DMAP. Lower temperature to 0 °C. Ensure amine is added after activation.

-

-

Issue: Racemization.

-

Cause: Over-activation or excessive base.

-

Fix: Switch from HATU to T3P. Reduce base to 2.0 equiv. Use Collidine instead of DIPEA/TEA (Collidine is less basic and reduces proton abstraction).

-

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3] Organic Process Research & Development, 20(2), 140–177.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Patterson, J. et al. (2011). Propylphosphonic Anhydride (T3P): A Useful Reagent for the Preparation of Amides and Esters.[2] Organic Process Research & Development.

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1][4] Tetrahedron, 60(11), 2447-2467.

Sources

Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of 3-Aminopropyl piperidine-2-carboxylate

Introduction

3-Aminopropyl piperidine-2-carboxylate and its derivatives are valuable scaffolds in medicinal chemistry, often incorporated into molecules designed to interact with biological targets where the constrained cyclic backbone and the pendant aminopropyl group can provide specific conformational rigidity and key binding interactions. The synthesis of this trifunctional molecule presents a significant challenge due to the presence of a secondary amine, a primary amine, and a carboxylic acid.[1] A carefully designed protecting group strategy is therefore paramount to prevent undesired side reactions, such as self-condensation or polymerization, and to allow for the selective modification of each functional group.[2]

This guide provides a detailed examination of orthogonal protecting group strategies for the efficient synthesis of 3-aminopropyl piperidine-2-carboxylate. We will explore the rationale behind the choice of protecting groups, provide step-by-step protocols for their introduction and removal, and present a comprehensive synthetic route.

The Imperative of Orthogonal Protection

The synthesis of complex molecules with multiple functional groups necessitates the use of "orthogonal" protecting groups.[3][4] This strategy allows for the selective removal of one protecting group in the presence of others by employing different deprotection conditions (e.g., acidic, basic, or hydrogenolysis).[3][4] For 3-aminopropyl piperidine-2-carboxylate, we must protect three distinct functional groups:

-

Piperidine Ring Nitrogen (Secondary Amine): To prevent its reaction during subsequent transformations.

-

Carboxylic Acid: To enable modifications at other positions without interference from the carboxylate.

-

Primary Amine of the Aminopropyl Side Chain: To be introduced in a protected form and deprotected at a later stage.

A well-designed orthogonal strategy ensures that each protecting group can be removed independently, providing precise control over the synthetic sequence.

Proposed Synthetic Strategy: An Overview

Our proposed synthetic route commences with commercially available N-Boc-piperidine-2-carboxylic acid. The strategy involves the esterification of the carboxylic acid, followed by the introduction of a protected aminopropyl side chain at the 3-position, and concludes with the selective deprotection of the functional groups. The chosen protecting groups are the tert-butoxycarbonyl (Boc) group for the piperidine nitrogen, a benzyl (Bn) ester for the carboxylic acid, and a benzyloxycarbonyl (Cbz) group for the primary amine of the side chain.

This combination of protecting groups offers a robust orthogonal system:

-

Boc group: Cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).[3][5]

-

Benzyl (Bn) ester: Removed by hydrogenolysis (e.g., H₂/Pd-C).

The simultaneous deprotection of the benzyl ester and the Cbz group in the final step provides an efficient route to the target molecule.

Visualizing the Synthetic Pathway

Caption: Overall synthetic workflow for 3-aminopropyl piperidine-2-carboxylate.

Experimental Protocols

PART 1: Protection of the Carboxylic Acid

The first step is the protection of the carboxylic acid of N-Boc-piperidine-2-carboxylic acid as a benzyl ester. This prevents the acidic proton from interfering with subsequent base-mediated reactions.

Protocol 1: Benzyl Esterification of N-Boc-piperidine-2-carboxylic acid

-

Dissolution: Dissolve N-Boc-piperidine-2-carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃, 1.5 eq), to the solution and stir for 15 minutes at room temperature.

-

Alkylation: Add benzyl bromide (BnBr, 1.2 eq) dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Boc-piperidine-2-carboxylic acid benzyl ester.

PART 2: Introduction of the Aminopropyl Side Chain

With the piperidine nitrogen and the carboxylic acid protected, the next step is the introduction of the aminopropyl side chain at the C3 position. This is achieved by deprotonation at the C3 position using a strong base, followed by alkylation with a protected aminopropyl halide.

Protocol 2: C3-Alkylation of N-Boc-piperidine-2-carboxylic acid benzyl ester

-

Aza-enolate Formation: Dissolve N-Boc-piperidine-2-carboxylic acid benzyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq) in THF to the reaction mixture. Stir the solution at -78 °C for 1 hour to ensure complete formation of the aza-enolate.

-

Alkylation: Add a solution of N-Cbz-3-bromopropylamine (1.2 eq) in anhydrous THF to the reaction mixture at -78 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to afford N-Boc-3-(3-(N-Cbz-amino)propyl)piperidine-2-carboxylic acid benzyl ester.

PART 3: Final Deprotection

The final step involves the simultaneous removal of the Boc, Cbz, and benzyl ester protecting groups to yield the target molecule. A single-step hydrogenolysis in the presence of a strong acid effectively removes all three groups.

Protocol 3: Global Deprotection

-

Reaction Setup: Dissolve N-Boc-3-(3-(N-Cbz-amino)propyl)piperidine-2-carboxylic acid benzyl ester (1.0 eq) in a solvent mixture, such as methanol containing a catalytic amount of trifluoroacetic acid (TFA).

-

Catalyst Addition: Carefully add palladium on activated carbon (Pd/C, 10 mol%) to the solution.

-

Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-